molecular formula C9H12N2O B3354258 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- CAS No. 58156-40-4

4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-

Cat. No.: B3354258
CAS No.: 58156-40-4
M. Wt: 164.2 g/mol
InChI Key: WCVUTDNAIJJMSX-UHFFFAOYSA-N
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Description

4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- is an organic compound with the molecular formula C9H12N2O. It belongs to the class of heterocyclic compounds known as pyridopyrimidines. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a tetrahydro modification and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- typically involves the condensation of 2-aminopyridine with a suitable carbonyl compound. One common method involves the use of phosphorus oxychloride as a dehydrating agent to facilitate the cyclization reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed hydrogenation is also employed to reduce any intermediate compounds, ensuring the final product is obtained in high purity .

Chemical Reactions Analysis

Types of Reactions

4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydropyrido[1,2-a]pyrimidin-4-ones.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced tetrahydropyrido[1,2-a]pyrimidin-4-ones, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: It shows promise as a lead compound in the development of new pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for neurodegenerative diseases such as Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- lies in its combined structural features, which confer specific chemical reactivity and biological activity. The tetrahydro modification enhances its stability, while the methyl group at the 2-position influences its electronic properties and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-6-9(12)11-5-3-2-4-8(11)10-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVUTDNAIJJMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2CCCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336099
Record name 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58156-40-4
Record name 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 2
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 3
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 4
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 5
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 6
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-

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